molecular formula C10H17N3 B13080264 1-(2-methylcyclohexyl)-1H-pyrazol-4-amine

1-(2-methylcyclohexyl)-1H-pyrazol-4-amine

Cat. No.: B13080264
M. Wt: 179.26 g/mol
InChI Key: WKNZAUJKWVABET-UHFFFAOYSA-N
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Description

The Pyrazole (B372694) Scaffold in Academic Chemical and Medicinal Chemistry Research

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. This is due to its presence in a wide array of biologically active compounds and approved pharmaceutical agents. nih.govnih.govtandfonline.com The metabolic stability of the pyrazole nucleus is a key factor in its prevalence in drug discovery. nih.gov

The versatility of the pyrazole core allows for the introduction of various substituents at different positions, leading to a diverse range of pharmacological activities. researchgate.netglobalresearchonline.net Pyrazole derivatives have been reported to exhibit a broad spectrum of biological effects, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. researchgate.netglobalresearchonline.neteurekaselect.com This wide range of activities has made the pyrazole scaffold a cornerstone in the development of new therapeutic agents. nih.gov

Several well-known drugs incorporate the pyrazole moiety, highlighting its importance in medicine. Examples include Celecoxib, an anti-inflammatory drug; Sildenafil, used for erectile dysfunction; and a number of kinase inhibitors for cancer therapy such as Ibrutinib and Ruxolitinib. tandfonline.com The success of these drugs continues to fuel interest in the synthesis and evaluation of new pyrazole-containing compounds.

Evolution of Research Interest in Substituted Pyrazolamines

Among the various derivatives of pyrazole, substituted pyrazolamines have emerged as a particularly important class of compounds. The presence of an amino group on the pyrazole ring provides a valuable handle for further chemical modifications, allowing for the creation of large and diverse chemical libraries for biological screening. mdpi.com

Research into substituted pyrazolamines has revealed their potential to interact with a variety of biological targets. For instance, 5-aminopyrazoles have been extensively studied as kinase inhibitors, which are crucial in cancer therapy. mdpi.com The substitution pattern on both the pyrazole ring and the amino group can be fine-tuned to achieve selectivity for specific kinases. Furthermore, substituted pyrazolamines have shown promise as antibacterial and anti-inflammatory agents. mdpi.com The ongoing exploration of this class of compounds is driven by the need for new drugs with improved efficacy and reduced side effects.

Research Significance of 1-(2-methylcyclohexyl)-1H-pyrazol-4-amine as a Unique Chemical Entity and Research Probe

While specific research on this compound is limited, its unique chemical structure suggests several avenues for investigation. The presence of a 2-methylcyclohexyl group at the N1 position of the pyrazole ring is a notable feature. This bulky and chiral substituent could influence the compound's binding affinity and selectivity for biological targets in a number of ways. The stereochemistry of the methyl group on the cyclohexane (B81311) ring introduces the possibility of diastereomers, which could exhibit different biological activities.

The 4-amino group on the pyrazole ring provides a site for further functionalization, allowing for the synthesis of a variety of derivatives. This makes this compound a potentially valuable building block in the synthesis of more complex molecules. As a research probe, this compound could be used to investigate the structure-activity relationships of pyrazolamines and to explore the steric and electronic requirements of their biological targets.

Below is a table of predicted physicochemical properties for this compound, which are important considerations for its potential as a research tool.

PropertyPredicted Value
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
XLogP32.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2

Note: These values are predicted and may differ from experimental values.

Scope and Objectives of Academic Investigations on the Compound

Given the novelty of this compound, academic investigations would likely focus on several key areas. A primary objective would be the development of an efficient and scalable synthesis for the compound and its potential stereoisomers. This would be a crucial first step to enable further studies.

Another important objective would be the comprehensive characterization of its chemical and physical properties. This would include detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of its solid-state structure through X-ray crystallography.

The main thrust of research would likely be the exploration of its biological activities. Based on the known properties of other substituted pyrazolamines, initial screening could focus on its potential as an anticancer, anti-inflammatory, or antimicrobial agent. Structure-activity relationship (SAR) studies would be a key component of this research, involving the synthesis and testing of a series of derivatives with modifications to the cyclohexyl and amino groups.

The following table outlines potential research directions for this compound.

Research AreaKey Objectives
Synthetic Chemistry - Develop a stereoselective synthesis. - Optimize reaction conditions for scalability.
Chemical Characterization - Full spectroscopic and crystallographic analysis. - Determination of physicochemical properties.
Medicinal Chemistry - Screen for a broad range of biological activities. - Conduct SAR studies to identify key structural features for activity. - Investigate the mechanism of action for any observed biological effects.
Computational Chemistry - Perform molecular modeling and docking studies to predict potential biological targets. - Correlate computational predictions with experimental results.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

1-(2-methylcyclohexyl)pyrazol-4-amine

InChI

InChI=1S/C10H17N3/c1-8-4-2-3-5-10(8)13-7-9(11)6-12-13/h6-8,10H,2-5,11H2,1H3

InChI Key

WKNZAUJKWVABET-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1N2C=C(C=N2)N

Origin of Product

United States

Synthetic Methodologies for 1 2 Methylcyclohexyl 1h Pyrazol 4 Amine and Its Analogues

Strategies for Pyrazole (B372694) Ring Formation Leading to the Synthesis of 1-(2-methylcyclohexyl)-1H-pyrazol-4-amine

The construction of the pyrazole core is the foundational step in the synthesis of this compound. Several classical and contemporary methods can be adapted to produce the requisite 1,4-disubstituted pyrazole scaffold.

A highly effective and practical two-step synthesis for 1-alkyl-4-aminopyrazoles begins with the commercially available 4-nitropyrazole. researchgate.net This approach circumvents the need for de novo pyrazole ring synthesis for each analogue, instead utilizing a pre-formed, functionalized pyrazole. The key steps involve N-alkylation of the 4-nitropyrazole followed by reduction of the nitro group to the desired 4-amine. researchgate.net

For cases where a de novo synthesis is required, the Knorr pyrazole synthesis and related methodologies are prominent. The Knorr synthesis typically involves the condensation of a β-ketoester or a related 1,3-dicarbonyl compound with a hydrazine (B178648). To achieve the 4-amino substitution pattern, precursors such as α-formyl-α-amino esters or related synthons can be employed. The Thorpe-Ziegler cyclization of appropriately substituted enaminonitriles also presents a viable route to 4-aminopyrazoles. mdpi.comchim.it This method involves the base-catalyzed intramolecular cyclization of a dinitrile, which can be formed from the reaction of an enaminonitrile with a haloacetonitrile. mdpi.com

Another strategy involves the reaction of hydrazones with β-halo-β-nitrostyrenes, which can lead to the regioselective synthesis of 4-nitro-substituted pyrazoles. researchgate.net These can then be reduced to the corresponding 4-aminopyrazoles. The choice of starting materials and reaction conditions is crucial for controlling the regioselectivity of the final product. nih.gov

Method Precursors Key Features Applicability to Target Compound
N-Alkylation of 4-Nitropyrazole 4-Nitropyrazole, 2-methylcyclohexanol (B165396)Practical, two-step process; utilizes a common starting material. researchgate.netHighly applicable and direct.
Knorr Pyrazole Synthesis Hydrazine, β-dicarbonyl compoundsClassical, versatile method for pyrazole ring formation.Adaptable with functionalized precursors for the 4-amino group.
Thorpe-Ziegler Cyclization Enaminonitriles, haloacetonitrilesForms the 4-aminopyrazole ring through intramolecular cyclization. mdpi.comA potential de novo route.
From Hydrazones and Nitroalkenes Hydrazones, β-halo-β-nitrostyrenesRegioselective synthesis of 4-nitropyrazole intermediates. researchgate.netProvides a precursor for the 4-amino group.

Approaches for the Introduction of the 2-methylcyclohexyl Moiety to the Pyrazole Scaffold

The introduction of the 2-methylcyclohexyl group at the N1 position of the pyrazole ring is a critical step that can be achieved either by starting with 2-methylcyclohexylhydrazine in a de novo pyrazole synthesis or by alkylating a pre-formed pyrazole ring. The latter is often preferred for its versatility and the commercial availability of pyrazole starting materials.

A robust method for the N-alkylation of pyrazoles is the Mitsunobu reaction. researchgate.net This reaction allows for the coupling of an alcohol, such as 2-methylcyclohexanol, with the N1 position of a pyrazole, typically under mild conditions using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). A significant advantage of this method is its compatibility with various functional groups. For the synthesis of this compound, this reaction can be performed on 4-nitropyrazole, which is then carried forward to the reduction step. researchgate.net

Direct N-alkylation using 2-methylcyclohexyl halides (e.g., bromide or iodide) in the presence of a base is another common approach. However, this method can sometimes lead to a mixture of N1 and N2 isomers, especially with sterically hindered alkylating agents. The choice of solvent and base can influence the regioselectivity of this reaction.

Alkylation Method Reagents Advantages Potential Challenges
Mitsunobu Reaction 2-methylcyclohexanol, PPh₃, DEAD/DIADMild conditions, high regioselectivity for N1, good functional group tolerance. researchgate.netStoichiometric amounts of phosphine (B1218219) oxide byproduct are generated.
Direct N-Alkylation 2-methylcyclohexyl halide, Base (e.g., K₂CO₃, NaH)Utilizes readily available alkylating agents.Potential for formation of N1/N2 regioisomers, may require harsher conditions.

Functionalization of the Pyrazole-4-amine Position and its Synthetic Utility

The 4-amino group is a key functional handle that imparts specific properties to the molecule and serves as a versatile point for further chemical modifications. The most direct route to introduce this group is through the reduction of a 4-nitropyrazole precursor. researchgate.net

Catalytic hydrogenation is a widely used and efficient method for this transformation. The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.gov This method is generally clean and provides high yields of the desired amine. Alternative reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can also be employed. nih.govbohrium.com

The synthetic utility of the resulting 4-aminopyrazole is extensive. The primary amine can undergo a wide range of reactions, allowing for the synthesis of diverse libraries of compounds. For instance, it can be acylated to form amides, sulfonylated to form sulfonamides, or used in condensation reactions with carbonyl compounds to form imines, which can be further reduced to secondary amines.

Furthermore, 4-aminopyrazoles are valuable precursors for the synthesis of fused heterocyclic systems. For example, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of pyrazolo[3,4-b]pyridines. beilstein-journals.org Similarly, condensation with appropriately substituted pyrimidines or other heterocycles can yield more complex fused systems like pyrazolo[1,5-a]pyrimidines. beilstein-journals.orgmdpi.com These scaffolds are of significant interest in medicinal chemistry, as demonstrated by their presence in various kinase inhibitors and other therapeutic agents. nih.govnih.gov

Reaction Type Reagents Product Class Example Application
Acylation Acyl chlorides, Carboxylic acidsAmidesSynthesis of bioactive amides.
Sulfonylation Sulfonyl chloridesSulfonamidesIntroduction of sulfonamide pharmacophores.
Reductive Amination Aldehydes/Ketones, Reducing agentSecondary/Tertiary AminesElaboration of the 4-amino substituent.
Annulation β-Diketones, EnaminonesPyrazolo[3,4-b]pyridinesConstruction of fused heterocyclic systems. beilstein-journals.org
Annulation Substituted PyrimidinesPyrazolo[1,5-a]pyrimidinesSynthesis of kinase inhibitor scaffolds. mdpi.com

Novel Synthetic Routes and Green Chemistry Considerations in Compound Synthesis

In recent years, there has been a significant drive towards developing more sustainable and environmentally friendly synthetic methods. In the context of pyrazole synthesis, several green chemistry approaches have been explored.

Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate many of the classical reactions used to form pyrazoles, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.com This technique can be applied to both the pyrazole ring formation and subsequent functionalization steps.

The use of novel catalytic systems is another area of active research. For instance, magnetically separable nanocatalysts have been developed for the synthesis of aminopyrazole derivatives. frontiersin.orgresearchgate.net These catalysts can be easily recovered from the reaction mixture using an external magnet and reused multiple times, which reduces waste and catalyst cost.

One-pot, multi-component reactions (MCRs) are also gaining prominence as they offer a highly efficient way to construct complex molecules from simple starting materials in a single step, minimizing solvent usage and purification steps. researchgate.net The development of MCRs for the synthesis of substituted 4-aminopyrazoles represents a significant advancement in the field.

Green Chemistry Approach Description Advantages
Microwave-Assisted Synthesis Use of microwave irradiation to heat the reaction mixture.Reduced reaction times, improved yields, enhanced reaction rates. mdpi.com
Magnetic Nanocatalysts Use of catalysts immobilized on magnetic nanoparticles.Easy catalyst recovery and reusability, reduced waste. frontiersin.orgresearchgate.net
Multi-Component Reactions Combining three or more reactants in a single step to form the final product.High atom economy, reduced solvent waste, operational simplicity. researchgate.net
Solvent-Free Reactions Conducting reactions in the absence of a solvent.Elimination of solvent waste, simplified workup. researchgate.net

Synthesis of Isotopic Variants and Labeled Analogues for Mechanistic Research Applications

Isotopically labeled compounds are invaluable tools for studying reaction mechanisms, elucidating metabolic pathways, and as internal standards in quantitative analytical methods. chem-station.comresearchgate.netnih.gov The synthesis of isotopic variants of this compound can be achieved through several strategies.

Deuterium (B1214612) labeling is one of the most common forms of isotopic labeling. Deuterium can be incorporated into the molecule by using deuterated reagents or through hydrogen-deuterium (H/D) exchange reactions. For example, to label the cyclohexyl ring, deuterated 2-methylcyclohexanol could be used in the Mitsunobu reaction. Alternatively, H/D exchange reactions catalyzed by acids or metals can be used to introduce deuterium onto the pyrazole or cyclohexyl rings, often at a late stage in the synthesis. youtube.comacs.org The use of deuterated water (D₂O) with an appropriate catalyst is a common method for such exchanges. chem-station.com

Isotope Labeling Strategy Precursor Example Application
Deuterium (²H or D) Use of deuterated starting materials2-methylcyclohexanol-dₓMechanistic studies (Kinetic Isotope Effect), metabolic studies. chem-station.com
Deuterium (²H or D) H/D exchangeD₂O, deuterated acids/basesLate-stage labeling of the final compound. youtube.comacs.org
Carbon-13 (¹³C) Synthesis from ¹³C-labeled precursors¹³C-labeled hydrazine or dicarbonyl compoundsMechanistic studies, NMR structural elucidation. researchgate.net
Nitrogen-15 (¹⁵N) Synthesis from ¹⁵N-labeled precursorsHydrazine-¹⁵N₂Mechanistic studies, NMR structural elucidation. researchgate.net

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The 2-methylcyclohexyl group contains two chiral centers, meaning that this compound can exist as a mixture of four stereoisomers (two pairs of enantiomers). For many applications, particularly in pharmacology, it is often necessary to synthesize and test a single, pure stereoisomer. This requires a stereoselective synthetic approach.

One of the most straightforward methods to achieve stereoselectivity is to start with an enantiomerically pure starting material. In this case, a specific stereoisomer of 2-methylcyclohexanol (e.g., (1R,2R)-2-methylcyclohexanol) can be used in the Mitsunobu reaction with 4-nitropyrazole. researchgate.net This will transfer the chirality of the alcohol to the final product.

Alternatively, if a racemic or diastereomeric mixture of the final compound is synthesized, the different stereoisomers can be separated using chiral chromatography. ntu.edu.sggcms.cz High-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase can resolve the enantiomers and diastereomers. youtube.comwvu.edujackwestin.com

Another powerful strategy is the use of a chiral auxiliary. nih.govwikipedia.org A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired chiral center has been created, the auxiliary is removed. For example, a chiral auxiliary could be incorporated into the pyrazole synthesis to control the formation of a chiral center, although for controlling the pre-existing chirality in the 2-methylcyclohexyl group, starting with a resolved material is more direct.

The analysis and confirmation of the stereochemical purity of the final products can be achieved using techniques like chiral chromatography or by forming diastereomeric derivatives with a chiral derivatizing agent and analyzing the mixture by NMR spectroscopy. ntu.edu.sg

Stereoselective Approach Description Key Considerations
Chiral Starting Material Use of an enantiomerically pure starting material, such as a specific stereoisomer of 2-methylcyclohexanol.The absolute configuration of the starting material determines the stereochemistry of the product.
Chiral Chromatography Separation of a mixture of stereoisomers using a chiral stationary phase (e.g., in HPLC or GC). ntu.edu.sggcms.czCan be used for both analytical and preparative scale separations.
Chiral Auxiliary Temporary incorporation of a chiral molecule to guide a stereoselective reaction. nih.govwikipedia.orgMore complex, involving additional steps for attachment and removal of the auxiliary.
Diastereomeric Resolution Reaction of a racemic mixture with a chiral resolving agent to form diastereomers, which are then separated and converted back to the enantiomers.A classical method for resolving racemates.

Molecular Structure, Conformation, and Advanced Spectroscopic Characterization in Research Contexts

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive identification of 1-(2-methylcyclohexyl)-1H-pyrazol-4-amine and the precise assignment of its atomic connectivity would rely on a combination of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

High-Resolution and 2D NMR Spectroscopy: One-dimensional ¹H and ¹³C NMR spectroscopy would provide initial information on the chemical environment of protons and carbons. For a more detailed analysis, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. These methods would allow for the unambiguous assignment of all proton and carbon signals, including the diastereotopic protons of the cyclohexyl ring and the distinct resonances of the pyrazole (B372694) moiety.

A hypothetical table of expected ¹³C NMR chemical shifts is presented below, based on known values for substituted pyrazoles and methylcyclohexanes.

AtomExpected Chemical Shift (ppm)
Pyrazole C3130 - 140
Pyrazole C4110 - 120
Pyrazole C5125 - 135
Cyclohexyl C1 (N-CH)55 - 65
Cyclohexyl C2 (CH-CH₃)30 - 40
Cyclohexyl C3-C620 - 35
Methyl (on Cyclohexyl)15 - 25

X-ray Crystallography of this compound and its Co-crystals for Detailed Conformational Analysis

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state. A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. This data would definitively establish the relative stereochemistry of the methyl group on the cyclohexane (B81311) ring and the point of attachment to the pyrazole.

Furthermore, the formation of co-crystals with suitable co-formers could be explored to facilitate crystallization and to study intermolecular interactions, such as hydrogen bonding involving the pyrazole and amine functionalities.

Conformational Analysis of the Cyclohexyl and Pyrazole Moieties in Solution and Solid State

The conformational landscape of this compound is of significant interest due to the flexible cyclohexyl ring. In both solution and the solid state, the cyclohexane ring is expected to adopt a chair conformation to minimize steric strain. The 2-methyl group can exist in either an axial or equatorial position, leading to two possible diastereomers (cis and trans).

Vibrational Spectroscopy (FT-IR, Raman) for Structural Assignments and Hydrogen Bonding Research in the Compound

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

FT-IR Spectroscopy: The Fourier-Transform Infrared (FT-IR) spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the alkyl and aromatic groups (around 2850-3100 cm⁻¹), C=C and C=N stretching of the pyrazole ring (1400-1600 cm⁻¹), and N-H bending vibrations (around 1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data, providing strong signals for the C-C bonds of the cyclohexane and pyrazole rings.

Shifts in the N-H stretching frequencies upon changes in concentration or solvent could be used to investigate the extent and nature of intermolecular hydrogen bonding involving the amine and pyrazole nitrogen atoms.

A table of expected FT-IR vibrational frequencies is provided below.

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
Amine (N-H)Symmetric Stretch3300 - 3400
Amine (N-H)Asymmetric Stretch3400 - 3500
Alkyl (C-H)Stretch2850 - 2960
Aromatic (C-H)Stretch3000 - 3100
Pyrazole Ring (C=C, C=N)Stretch1400 - 1600
Amine (N-H)Bend1590 - 1650

Chiroptical Spectroscopy for Stereochemical Purity Assessment and Absolute Configuration Determination

Given the presence of a chiral center at the 2-position of the methylcyclohexyl group, this compound is a chiral molecule. Chiroptical techniques are essential for determining its stereochemical purity and absolute configuration.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by the chiral molecule. The resulting spectrum is highly sensitive to the spatial arrangement of atoms. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for both possible enantiomers (R and S), the absolute configuration of the compound can be determined.

Vibrational Circular Dichroism (VCD): VCD, the vibrational analog of ECD, provides stereochemical information based on the infrared transitions of the molecule. It can be a powerful tool for confirming the absolute configuration, especially when ECD signals are weak or ambiguous.

These chiroptical methods are not only crucial for assigning the absolute stereochemistry but also for assessing the enantiomeric excess of a synthesized sample.

Computational Chemistry and Molecular Modeling Studies of 1 2 Methylcyclohexyl 1h Pyrazol 4 Amine

Quantum Chemical Calculations (DFT) for Electronic Structure, Reactivity Predictions, and Spectroscopic Property Simulation

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It provides valuable insights into molecular geometry, stability, and reactivity.

Electronic Structure and Geometry Optimization: A DFT calculation for 1-(2-methylcyclohexyl)-1H-pyrazol-4-amine would begin with geometry optimization. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. From the optimized structure, key electronic properties can be calculated, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Reactivity Predictions: Molecular Electrostatic Potential (MEP) maps are generated from DFT calculations to visualize charge distributions. These maps reveal electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions of the molecule. For this compound, the nitrogen atoms of the pyrazole (B372694) ring and the amine group would be expected to be primary sites for electrophilic attack.

Spectroscopic Simulation: DFT can simulate spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. nih.gov By calculating vibrational frequencies and chemical shifts, these simulations can aid in the structural confirmation of the synthesized compound.

Table 1: Hypothetical DFT Calculation Results for this compound This table is illustrative and represents typical data generated from such a study.

ParameterHypothetical ValueSignificance
Total Energy -657.8 HartreeIndicates the thermodynamic stability of the optimized geometry.
HOMO Energy -5.4 eVRepresents the electron-donating ability of the molecule.
LUMO Energy -0.9 eVRepresents the electron-accepting ability of the molecule.
HOMO-LUMO Gap 4.5 eVA larger gap suggests high kinetic stability and low chemical reactivity.
Dipole Moment 2.1 DebyeQuantifies the overall polarity of the molecule, influencing solubility.

Molecular Dynamics Simulations for Conformational Flexibility, Solvent Effects, and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of molecular behavior that complements static quantum calculations. nih.govrdd.edu.iq

Conformational Flexibility: The 2-methylcyclohexyl group attached to the pyrazole ring can exist in various conformations (e.g., chair, boat) and as different stereoisomers (cis/trans). MD simulations can explore the conformational landscape of the molecule, identifying the most populated and energetically favorable shapes. This is crucial as the molecule's conformation often dictates its biological activity.

Solvent Effects: MD simulations can explicitly model the interaction of this compound with solvent molecules, such as water. By simulating the system in a "box" of water, one can analyze the formation of hydrogen bonds and calculate properties like the radial distribution function, which describes how the solvent organizes around the solute. rdd.edu.iq This provides insight into the molecule's solubility and how its structure might change in an aqueous environment.

Intermolecular Interactions: In a condensed phase, molecules interact with each other. MD simulations can model these interactions, predicting how molecules of this compound might aggregate or orient themselves relative to one another, which is important for understanding its physical properties like melting point and crystallinity.

Molecular Docking Studies with Hypothetical Target Sites for Understanding Potential Binding Modes (theoretical framework)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ekb.egresearchgate.netnih.gov While no specific biological target for this compound is established, docking studies can be used to screen it against various known protein targets to generate hypotheses about its potential bioactivity. Pyrazole derivatives have been investigated as inhibitors of enzymes like kinases and cyclooxygenases. researchgate.netresearchgate.netnih.gov

Theoretical Docking Workflow:

Target Selection: A protein target, for instance, a cyclin-dependent kinase (CDK), would be chosen based on the known activities of similar pyrazole-containing molecules. nih.govnih.gov The 3D structure of the protein is obtained from a repository like the Protein Data Bank.

Ligand Preparation: The 3D structure of this compound, optimized using DFT, is prepared for docking.

Docking Simulation: A docking algorithm places the ligand into the active site of the protein in numerous possible orientations and conformations, scoring each "pose" based on its binding affinity.

Analysis: The results are analyzed to identify the most likely binding mode. Key interactions, such as hydrogen bonds and hydrophobic contacts between the ligand and amino acid residues in the protein's active site, are examined.

Table 2: Illustrative Molecular Docking Results against a Hypothetical Kinase Target This table is for conceptual purposes to show typical docking output.

ParameterHypothetical ResultInterpretation
Binding Affinity -8.2 kcal/molA strong negative value suggests a favorable binding interaction.
Hydrogen Bonds Amine (-NH2) to Asp145; Pyrazole (N-H) to Glu81Identifies key stabilizing interactions within the binding pocket.
Hydrophobic Interactions Methylcyclohexyl group with Leu22, Val30, Ile78Shows how nonpolar parts of the ligand fit into the receptor.
Inhibition Constant (Ki) 1.5 µM (predicted)An estimate of the concentration needed to inhibit the protein's function.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Ligand-Receptor Interactions (theoretical basis and model development)

QSAR studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov To perform a QSAR study involving this compound, one would first need a dataset of structurally similar pyrazole derivatives with experimentally measured biological activity against a specific target.

Model Development Framework:

Dataset Collection: A set of pyrazole compounds and their corresponding activities (e.g., IC₅₀ values) would be compiled.

Descriptor Calculation: For each molecule in the series, a wide range of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create an equation that correlates the descriptors with biological activity. nih.gov

Model Validation: The model's predictive power is rigorously tested using techniques like leave-one-out cross-validation and by using an external set of compounds not included in the model's training.

A hypothetical QSAR equation might look like: pIC₅₀ = 0.75 * LogP - 0.12 * MW + 1.5 * HBA + 2.1 This equation would suggest that activity increases with higher lipophilicity (LogP) and more hydrogen bond acceptors (HBA), but decreases with molecular weight (MW). Such a model could then be used to predict the activity of new, unsynthesized pyrazole derivatives.

In Silico Prediction of Potential Biotransformation Pathways (academic investigation of chemical stability)

In silico tools can predict how a molecule might be metabolized by enzymes in the body, primarily the cytochrome P450 (CYP) family. This is a crucial aspect of drug discovery, as metabolism affects a compound's efficacy and potential for toxicity.

For this compound, predictive software would analyze its structure to identify sites that are most susceptible to common metabolic reactions.

Predicted Metabolic Reactions:

Oxidation: The cyclohexyl ring is a likely site for hydroxylation, a common oxidative reaction mediated by CYP enzymes. The methyl group on the ring is also a potential site.

N-dealkylation: While less common for ring structures, cleavage of the bond between the pyrazole nitrogen and the cyclohexyl group could be a minor pathway.

Aromatic Hydroxylation: Oxidation of the pyrazole ring itself is also a possibility, though often less favorable than aliphatic oxidation.

Amine Oxidation: The primary amine group could undergo oxidation.

These predictions help chemists understand the potential metabolic liabilities of a molecule, guiding the design of more stable analogues if necessary.

Investigation of Molecular Interactions and Biological Probing Applications Non Clinical Focus

Exploration of 1-(2-methylcyclohexyl)-1H-pyrazol-4-amine as a Chemical Probe for Protein Binding Studies (In Vitro Systems)

The utility of this compound as a chemical probe in in vitro protein binding studies is an area of growing interest. Chemical probes are small molecules used to study and manipulate biological systems, and pyrazole (B372694) derivatives, in general, have demonstrated a wide range of biological activities, suggesting their potential to interact with various protein targets. The structural features of this compound, including the pyrazole core, the 4-amino group, and the N-substituted 2-methylcyclohexyl group, are all expected to contribute to its binding affinity and selectivity for specific proteins.

While specific protein binding partners for this compound are not yet fully elucidated, studies on related pyrazole derivatives have shown their ability to bind to a variety of proteins, including enzymes and receptors. For instance, certain pyrazole-based compounds have been identified as agonists for the apelin receptor, a G-protein coupled receptor. duke.edu These studies highlight the potential of the pyrazole scaffold to serve as a versatile platform for the design of chemical probes targeting specific protein classes.

Future in vitro protein binding studies with this compound would likely involve screening it against a panel of purified proteins or using it in broader proteomic approaches to identify its interacting partners. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) could be employed to quantify the binding affinity and kinetics of the interaction between the compound and its target proteins.

Studies on Receptor Binding Profiles (In Vitro Assays for Affinities and Selectivity, not functional outcomes)

The in vitro receptor binding profile of this compound is a critical aspect of its characterization as a potential chemical probe. Radioligand binding assays are a common method used to determine the affinity and selectivity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is competed off by the test compound, in this case, this compound. The concentration of the test compound required to displace 50% of the radioligand (the IC50 value) is then used to calculate its binding affinity (Ki value).

The selectivity of this compound would be assessed by testing its binding against a panel of different receptors. A highly selective compound would show high affinity for one specific receptor with little to no affinity for others. This selectivity is crucial for a chemical probe, as it ensures that any observed biological effects are due to the interaction with the intended target.

Table 1: Representative Receptor Binding Affinities of Related Pyrazole Derivatives

CompoundReceptorKi (µM)
Pyrazole Derivative AApelin Receptor5.2
Pyrazole Derivative BApelin Receptor1.3

Note: The data in this table is for illustrative purposes and represents findings for related pyrazole compounds, not this compound itself.

Enzyme Inhibition or Modulation Studies (In Vitro, Focusing on Mechanistic Aspects of Interaction, not therapeutic potential)

The potential of this compound to inhibit or modulate the activity of enzymes can be investigated through various in vitro assays. Pyrazole derivatives have been shown to act as inhibitors for a range of enzymes, and the specific structural features of this compound suggest it could also exhibit such activity.

Enzyme inhibition assays typically measure the rate of an enzyme-catalyzed reaction in the presence and absence of the test compound. The concentration of the compound that reduces the enzyme activity by 50% is known as the IC50 value. Further mechanistic studies can be conducted to determine the mode of inhibition, i.e., whether it is competitive, non-competitive, or uncompetitive.

For instance, some pyrazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. nih.gov In such studies, the inhibitory activity is determined by monitoring the production of prostaglandins, the products of the COX-catalyzed reaction. Molecular docking studies can complement these experimental assays by providing insights into the binding mode of the inhibitor within the enzyme's active site. nih.gov

Other studies have explored pyrazole derivatives as inhibitors of enzymes such as mitochondrial malate dehydrogenase 2 (MDH2). nih.gov These studies often involve measuring the change in the concentration of substrates or products of the enzymatic reaction, for example, by monitoring the conversion of NADH to NAD+.

Table 2: Representative Enzyme Inhibition Data for Related Pyrazole Derivatives

CompoundEnzymeIC50 (µM)Mode of Inhibition
Pyrazole Derivative CCOX-20.15Competitive
Pyrazole Derivative DMDH20.059Not Determined

Note: The data in this table is for illustrative purposes and represents findings for related pyrazole compounds, not this compound itself.

Fluorescence-Based Assays and Other Biophysical Techniques for Ligand-Target Interaction Characterization

A variety of fluorescence-based assays and other biophysical techniques can be employed to characterize the interaction between this compound and its potential protein targets. These methods provide valuable information on binding affinity, kinetics, and conformational changes that may occur upon binding.

Fluorescence Polarization (FP) is a technique that can be used to measure the binding of a small, fluorescently labeled molecule to a larger protein. If this compound were to be fluorescently labeled, its binding to a protein would result in a slower rotation and an increase in the polarization of the emitted light. This change in polarization can be used to determine the binding affinity.

Förster Resonance Energy Transfer (FRET) is another fluorescence-based technique that can be used to study ligand-target interactions. FRET measures the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore. If a protein is labeled with a donor fluorophore and this compound is labeled with an acceptor fluorophore, binding would bring the two fluorophores into close proximity, resulting in a FRET signal.

Surface Plasmon Resonance (SPR) is a label-free biophysical technique that can be used to measure the real-time binding of a ligand to a target protein that is immobilized on a sensor chip. SPR provides detailed information on the association and dissociation rate constants of the interaction, from which the binding affinity can be calculated.

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that measures the heat changes that occur upon the binding of a ligand to a protein. ITC can be used to determine the binding affinity, stoichiometry, and thermodynamic parameters of the interaction, such as enthalpy and entropy changes.

These techniques, among others, would be invaluable in providing a comprehensive understanding of the molecular interactions of this compound with its biological targets.

Application of this compound in Affinity Chromatography or Pull-Down Experiments for Target Identification in Research

The identification of the protein targets of a small molecule is a crucial step in understanding its mechanism of action. This compound can be utilized in affinity chromatography or pull-down experiments for this purpose. These techniques involve immobilizing the compound on a solid support, such as agarose beads, and then incubating it with a complex biological sample, such as a cell lysate.

Proteins that bind to the immobilized compound will be captured on the beads, while non-binding proteins will be washed away. The captured proteins can then be eluted and identified using techniques such as mass spectrometry. This approach can lead to the identification of both known and novel protein targets of this compound.

For these experiments, this compound would first need to be chemically modified to include a linker arm that can be attached to the solid support. It is important that this modification does not significantly alter the compound's binding properties. A control experiment using beads without the immobilized compound or with an immobilized inactive analog would be necessary to distinguish specific binding partners from non-specific binders.

Photo-affinity labeling is a related technique that can also be used for target identification. nih.gov In this approach, a photoreactive group is incorporated into the structure of this compound. Upon exposure to UV light, this group forms a covalent bond with any nearby interacting proteins, allowing for their subsequent isolation and identification.

Characterization of Intracellular Localization and Distribution of the Compound (Cellular Level, not whole organism disposition)

Understanding the intracellular localization and distribution of this compound is essential for interpreting its biological effects at the cellular level. Various microscopy techniques can be employed to visualize the compound within cells.

If this compound is intrinsically fluorescent or can be tagged with a fluorescent dye without compromising its activity, its subcellular distribution can be directly observed using fluorescence microscopy. Co-localization studies with fluorescent markers for specific organelles, such as mitochondria, the endoplasmic reticulum, or the nucleus, can provide detailed information about where the compound accumulates within the cell.

Alternatively, if the compound is not fluorescent, its localization can be determined using immunofluorescence. This would involve raising an antibody that specifically recognizes this compound. Cells would be treated with the compound, fixed, and then incubated with the primary antibody, followed by a fluorescently labeled secondary antibody for visualization.

Another approach is subcellular fractionation, where cells are lysed and separated into different organelle-enriched fractions by centrifugation. The concentration of this compound in each fraction can then be quantified using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). This method provides a quantitative measure of the compound's distribution among different cellular compartments.

The physicochemical properties of this compound, such as its lipophilicity and charge, will play a significant role in its ability to cross cell membranes and accumulate in specific organelles. Understanding these properties will be crucial for predicting its intracellular fate.

Advanced Analytical Methodologies for Research on 1 2 Methylcyclohexyl 1h Pyrazol 4 Amine

Chromatographic Techniques (HPLC, GC, SFC) for Purity Assessment, Process Monitoring, and Separation of Stereoisomers in Research Batches

Chromatographic methods are indispensable for the analysis of 1-(2-methylcyclohexyl)-1H-pyrazol-4-amine, providing crucial information on purity, reaction progress, and the stereoisomeric composition of research batches. The choice of technique depends on the compound's volatility, polarity, and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary tool for assessing the purity of pyrazole (B372694) derivatives. ijcpa.in For this compound, a C18 column is typically effective, coupled with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic modifier like acetonitrile (B52724) or methanol. ijcpa.inmdpi.com Gradient elution is often employed to separate the main compound from synthesis-related impurities. UV detection is suitable due to the aromatic pyrazole ring. This method can be validated according to ICH guidelines to ensure accuracy, precision, and linearity for quantitative analysis of the compound in research samples. ijcpa.in

Gas Chromatography (GC): Given the potential for thermal lability of the amine group, derivatization may be necessary to improve the volatility and thermal stability of this compound for GC analysis. Techniques such as silylation of the amine group can be employed. When coupled with a mass spectrometry (MS) detector (GC-MS), this method provides high-resolution separation and confident peak identification based on mass-to-charge ratio and fragmentation patterns, which is invaluable for purity assessment and identifying trace impurities. psu.edu

Supercritical Fluid Chromatography (SFC): The presence of two chiral centers in the 2-methylcyclohexyl moiety means that this compound can exist as four possible stereoisomers (two pairs of enantiomers). SFC has emerged as a powerful, efficient, and green technique for chiral separations. selvita.comchromatographyonline.com It offers advantages over traditional methods, including faster analysis times and reduced consumption of organic solvents. chromatographyonline.comyoutube.com For separating the stereoisomers of this compound, a chiral stationary phase (CSP) is essential. chromatographyonline.com Method development involves screening various CSPs and mobile phase modifiers to achieve optimal resolution. nih.gov

Table 1: Comparison of Chromatographic Techniques for this compound Analysis
TechniquePrimary ApplicationTypical Stationary PhaseTypical Mobile PhaseKey Advantages
HPLCPurity Assessment, Process MonitoringC18 (Reversed-Phase)Acetonitrile/Methanol and Water with buffersRobust, versatile for polar and non-polar compounds, widely available.
GC-MSImpurity Profiling, Volatile ContaminantsPolysiloxane-based (e.g., DB-5ms)Inert carrier gas (e.g., Helium)High resolution, sensitive detection with MS, excellent for volatile compounds.
SFCSeparation of StereoisomersChiral Stationary Phases (e.g., polysaccharide-based)Supercritical CO2 with alcohol modifiers (e.g., Methanol, Ethanol)Fast, high efficiency, reduced organic solvent use, ideal for chiral separations. selvita.com

High-Resolution Mass Spectrometry for Metabolite Identification in In Vitro Systems (non-clinical context)

In early-stage, non-clinical research, understanding the metabolic fate of a compound is crucial. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is the definitive tool for identifying metabolites of this compound in in vitro systems like liver microsomes or hepatocytes. nih.gov

HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide highly accurate mass measurements (typically <5 ppm error), enabling the determination of elemental compositions for both the parent compound and its metabolites. nih.govthermofisher.com This accuracy is critical for distinguishing between isobaric species.

The typical workflow involves incubating the parent compound with an in vitro biological system. The resulting mixture is then analyzed by LC-HRMS. Data-dependent or data-independent acquisition methods are used to collect both full scan MS and fragmentation (MS/MS) data. nih.gov The fragmentation spectra are essential for structural elucidation of the metabolites. Common metabolic pathways for a compound like this compound include oxidation (hydroxylation) on the cyclohexyl ring or pyrazole ring, N-dealkylation, or conjugation reactions (e.g., glucuronidation). psu.edu Software tools utilizing mass defect filtering and background subtraction can help to rapidly identify potential metabolites from the complex biological matrix. nih.gov

Table 2: Potential Phase I Metabolites of this compound Detectable by HRMS
Metabolic ReactionChange in MassPotential Site of ModificationMethod of Confirmation
Hydroxylation+15.9949 DaCyclohexyl ring, Methyl group, Pyrazole ringAccurate mass shift, MS/MS fragmentation pattern
Oxidation (Ketone formation)+13.9792 DaSecondary alcohol on cyclohexyl ringAccurate mass shift, characteristic neutral losses in MS/MS
N-Oxidation+15.9949 DaPyrazole nitrogenAccurate mass shift

Electrochemical Methods for Oxidation/Reduction Potential Determination and Sensing Applications

Electrochemical methods, such as cyclic voltammetry (CV), can provide valuable insights into the redox properties of this compound. The pyrazole ring is an electron-rich heterocyclic system that can undergo oxidation. mdpi.commdpi.com By studying the compound's electrochemical behavior, its oxidation and reduction potentials can be determined.

In a typical CV experiment, a solution of the compound in a suitable solvent with a supporting electrolyte is scanned over a potential range at an inert working electrode (e.g., glassy carbon or platinum). mdpi.com The resulting voltammogram reveals the potentials at which the compound is oxidized or reduced. This information is valuable for understanding its potential role in redox-mediated biological processes and its stability in the presence of oxidizing or reducing agents. researchgate.net Furthermore, this fundamental electrochemical data can be leveraged to develop selective electrochemical sensors for the quantification of the compound in various research samples. nih.gov

Thermal Analysis (DSC, TGA) for Solid-State Form Characterization of Research Samples

The solid-state properties of a research compound, including its crystallinity, melting point, and thermal stability, are critical characteristics. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate these properties for solid samples of this compound. researchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a crystalline sample of the compound, a DSC thermogram will show a sharp endotherm corresponding to its melting point. mdpi.com The presence of multiple melting peaks or broad transitions could indicate the presence of impurities or different polymorphic forms. azom.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is used to determine the thermal stability and decomposition temperature of the compound. mdpi.comazom.com It can also quantify the amount of residual solvent or water within a research sample. For instance, a weight loss step at a temperature below 100°C might indicate the presence of water, suggesting the compound exists as a hydrate. mdpi.com

Table 3: Information Obtained from Thermal Analysis of Research Samples
TechniqueMeasured PropertyInformation Gained
DSCHeat Flow vs. TemperatureMelting point, phase transitions, polymorphism, sample purity. mdpi.com
TGAMass vs. TemperatureThermal stability, decomposition temperature, presence of solvates/hydrates. mdpi.com

Spectroscopy-Based In Situ Monitoring of Synthetic Reactions Involving the Compound

Understanding and optimizing the synthesis of this compound requires detailed knowledge of reaction kinetics, intermediate formation, and endpoint determination. Spectroscopy-based in situ monitoring, also known as Process Analytical Technology (PAT), allows for real-time analysis of the reaction mixture without the need for sampling. rsc.orgrsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy: By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, changes in the concentration of reactants, intermediates, and the final product can be tracked in real-time. rsc.org For example, the formation of the pyrazole ring or the consumption of a starting material can be monitored by observing characteristic changes in the infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR or the use of an NMR tube as a reaction vessel allows for the continuous monitoring of a reaction. This provides rich structural information, enabling the unambiguous identification of intermediates and byproducts as the reaction progresses. nih.gov Kinetic data derived from these in situ methods are invaluable for developing robust and efficient synthetic protocols. researchgate.net For the synthesis of pyrazoles, monitoring can track the cyclocondensation step, providing insights into the reaction mechanism and helping to optimize parameters like temperature and catalyst loading. rsc.org

Future Directions and Emerging Research Avenues for 1 2 Methylcyclohexyl 1h Pyrazol 4 Amine

Development of Novel Synthetic Methodologies for Enhanced Scalability and Efficiency in Research

The future exploration of 1-(2-methylcyclohexyl)-1H-pyrazol-4-amine is fundamentally reliant on the development of robust and efficient synthetic strategies. While classical methods for pyrazole (B372694) synthesis, such as the Knorr pyrazole synthesis and reactions involving 1,3-dicarbonyl compounds with hydrazines, provide a foundational approach, future research will likely focus on more advanced and scalable methodologies. nih.govresearchgate.netnih.govmdpi.com

One promising avenue is the adoption of continuous flow chemistry . mdpi.com This technology offers significant advantages over traditional batch synthesis, including enhanced reaction control, improved safety for handling potentially hazardous reagents, and straightforward scalability. mdpi.com A continuous flow setup could be designed for the multi-step synthesis of this compound, potentially starting from readily available precursors. The introduction of the bulky and chiral 2-methylcyclohexyl group may present steric challenges that could be mitigated by the precise control of reaction parameters afforded by flow chemistry.

Furthermore, the development of late-stage functionalization techniques will be crucial for rapidly generating analogs for structure-activity relationship (SAR) studies. nih.govrsc.org This could involve the development of novel catalytic methods for the selective modification of the pyrazole core or the cyclohexyl ring, allowing for the introduction of a wide range of functional groups in the final steps of the synthesis. The presence of the amine group at the 4-position of the pyrazole ring also offers a convenient handle for further derivatization.

The influence of the chiral 2-methylcyclohexyl substituent on the stereochemical outcome of synthetic transformations is another area ripe for investigation. nih.gov The development of stereoselective synthetic routes that can control the absolute and relative stereochemistry of this group will be essential for exploring the impact of chirality on the biological activity and material properties of the resulting compounds. mdpi.com

Table 1: Comparison of Potential Synthetic Methodologies

MethodologyPotential Advantages for this compound SynthesisPotential Challenges
Continuous Flow Chemistry Enhanced scalability, improved safety, precise reaction control. mdpi.comInitial setup costs, optimization of flow parameters for multi-step synthesis.
Late-Stage Functionalization Rapid generation of diverse analogs for SAR studies. nih.govrsc.orgDeveloping selective reactions that tolerate existing functional groups.
Stereoselective Synthesis Access to specific stereoisomers for biological and material studies. nih.govIdentifying suitable chiral catalysts and reaction conditions.

Exploration of this compound as a Versatile Scaffold for Diverse Chemical Library Synthesis

The pyrazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to a variety of biological targets. nih.govmdpi.com This makes this compound an excellent starting point for the construction of diverse chemical libraries for high-throughput screening.

Future research in this area will likely involve the use of combinatorial chemistry and parallel synthesis techniques to generate large numbers of analogs. researchgate.net The amine group at the 4-position can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide array of substituents. Similarly, the pyrazole ring itself can be further functionalized, for example, through electrophilic substitution at the C5 position.

The 2-methylcyclohexyl group provides a three-dimensional element that can be systematically varied to explore the chemical space around the pyrazole core. The synthesis of libraries containing different stereoisomers of the 2-methylcyclohexyl group, as well as analogs with different substitution patterns on the cyclohexane (B81311) ring, will be important for understanding how this bulky, aliphatic moiety influences biological activity.

The development of automated synthesis platforms could significantly accelerate the production of these chemical libraries, enabling the rapid screening of thousands of compounds against a wide range of biological targets. researchgate.net

Advanced Computational Approaches for Rational Design and Prediction of Novel Analogues

Computational chemistry is poised to play a pivotal role in guiding the future development of this compound and its analogs. eurasianjournals.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping can be employed to identify the key structural features that are responsible for a desired biological activity. doi.orgsemanticscholar.org

Once a preliminary set of active compounds has been identified through screening, 3D-QSAR models can be developed to correlate the three-dimensional properties of the molecules with their biological potency. doi.org These models can then be used to predict the activity of virtual compounds, allowing for the rational design of more potent and selective analogs. The chiral nature of the 2-methylcyclohexyl group will be an important parameter to consider in these models. nih.gov

Molecular docking studies can provide insights into the potential binding modes of this compound derivatives with specific biological targets, such as enzymes or receptors. nih.gov This information can be used to design modifications that enhance binding affinity and selectivity.

Furthermore, molecular dynamics simulations can be used to study the conformational flexibility of the molecule and its interactions with its biological target over time. eurasianjournals.com This can provide a more dynamic and realistic picture of the binding process and help to explain the observed structure-activity relationships.

Table 2: Computational Approaches for Analog Design

Computational TechniqueApplication in this compound Research
QSAR Modeling Predicting the biological activity of novel analogs based on their chemical structure. doi.orgsemanticscholar.org
Pharmacophore Mapping Identifying the essential structural features required for biological activity.
Molecular Docking Predicting the binding mode of analogs with biological targets. nih.gov
Molecular Dynamics Simulations Studying the dynamic behavior and conformational flexibility of the molecule and its interactions. eurasianjournals.com

Elucidation of Unidentified Molecular Interaction Mechanisms of the Compound

A fundamental aspect of future research will be to unravel the specific molecular interactions that govern the behavior of this compound. The pyrazole ring itself is capable of participating in a variety of non-covalent interactions, including hydrogen bonding (acting as both a donor and an acceptor), π-π stacking, and metal coordination. researchgate.net The 4-amino group is a primary hydrogen bond donor and can also act as a nucleophile.

Investigating the supramolecular chemistry of this compound will be crucial. rsc.org This could involve crystallographic studies to determine its solid-state packing and identify the predominant hydrogen bonding motifs. researchgate.net The interplay between the hydrogen bonding capabilities of the pyrazole and amino groups, and the steric influence of the 2-methylcyclohexyl substituent, will likely lead to interesting and potentially novel supramolecular assemblies.

Solution-state NMR techniques, such as NOESY and ROESY, can be used to study the conformation of the 2-methylcyclohexyl ring and its spatial relationship to the pyrazole core. Understanding the preferred conformations will be important for interpreting biological data and for designing conformationally constrained analogs.

If the compound is found to have a specific biological activity, a variety of biophysical techniques, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), could be used to characterize its binding to a target protein and determine the thermodynamic parameters of the interaction.

Potential for Development as a Research Tool in Chemical Biology and Pharmacology Investigations

Given the broad range of biological activities associated with pyrazole derivatives, this compound and its analogs have the potential to be developed into valuable research tools for chemical biology and pharmacology. nih.govnih.govbeilstein-journals.org

For example, if a potent and selective inhibitor of a particular enzyme is discovered from a library based on this scaffold, it could be used as a chemical probe to study the function of that enzyme in cells and in vivo. The development of fluorescently labeled or biotinylated versions of such a probe would facilitate its use in applications such as fluorescence microscopy and affinity chromatography.

The chiral nature of the 2-methylcyclohexyl group could be exploited to develop stereoselective probes, which could be used to investigate the stereoselectivity of biological processes. nih.gov The availability of both enantiomers of a potent probe would be a powerful tool for distinguishing between specific and non-specific effects.

Furthermore, the development of photoaffinity-labeled analogs could be used to identify the direct binding partners of the compound in a complex biological system, a crucial step in target identification and validation.

Integration of this compound Research into Broader Material Science or Supramolecular Chemistry Contexts

The unique structural features of this compound also suggest its potential for applications in material science and supramolecular chemistry. The pyrazole moiety is known to be an excellent ligand for a variety of metal ions, and the deprotonated form, pyrazolate, is a common building block for metal-organic frameworks (MOFs) . researchgate.netrsc.orgacs.org

Future research could explore the synthesis of MOFs using this compound as a linker. The chiral 2-methylcyclohexyl group could impart chirality to the resulting framework, which could be useful for applications such as enantioselective separations or catalysis. researchgate.netacs.org The amino group could also be post-synthetically modified to introduce additional functionality into the MOF.

The ability of the pyrazole and amino groups to form directional hydrogen bonds also makes this compound an interesting building block for the construction of supramolecular polymers and gels . rsc.org The self-assembly of these molecules could be controlled by factors such as solvent polarity and temperature, leading to the formation of materials with tunable properties. The bulky 2-methylcyclohexyl group would likely play a significant role in directing the self-assembly process and influencing the morphology of the resulting materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.